

Introduction to the Nav1.8 Pathway in Pain Signaling

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Compound of Interest

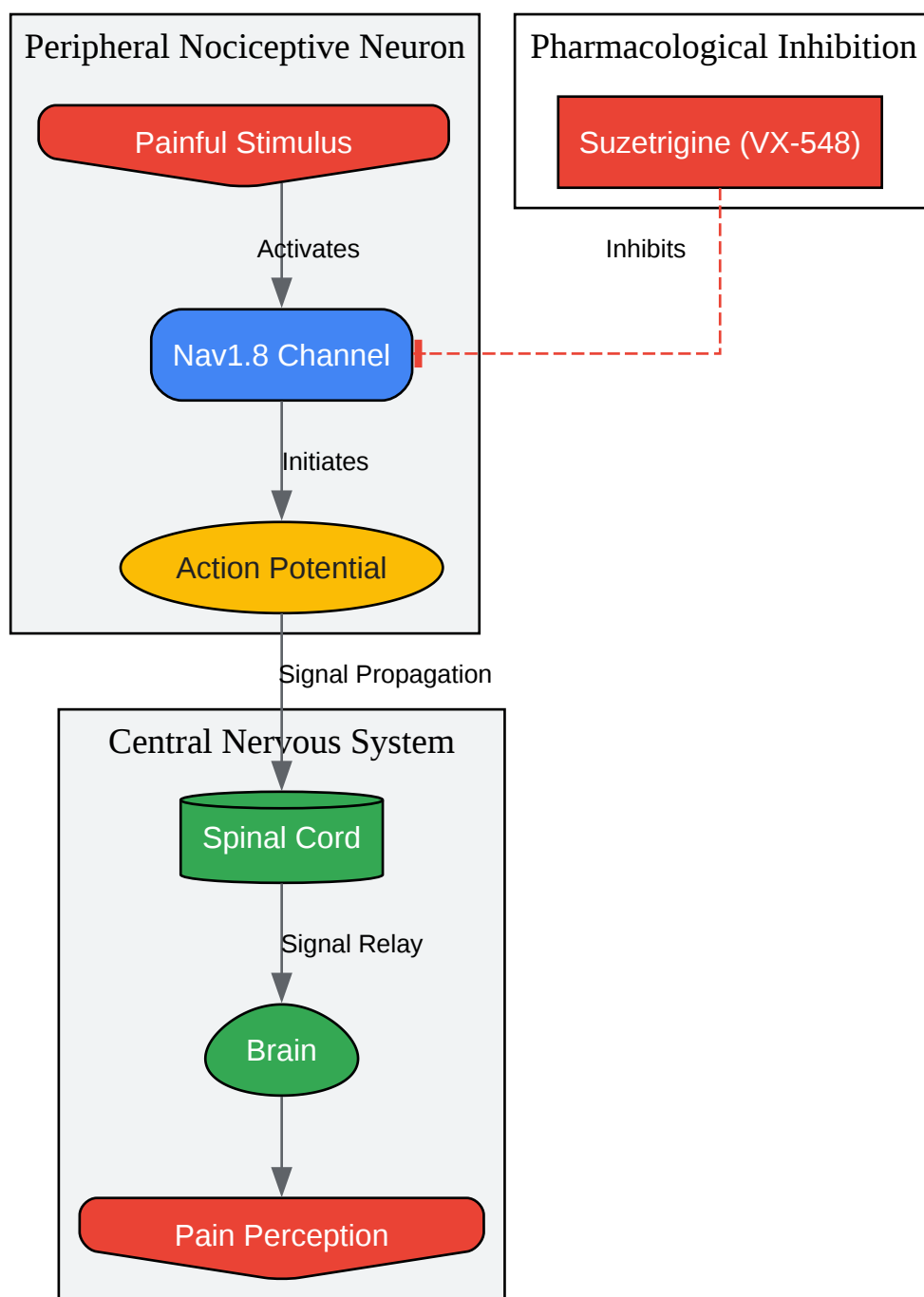
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Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells like neurons.^[1] The Nav1.8 subtype, encoded by the SCN10A gene, is preferentially expressed in peripheral nociceptive neurons, which are specialized nerve cells that detect painful stimuli.^{[1][2]} This restricted expression pattern makes Nav1.8 an attractive target for the development of non-opioid analgesics with potentially fewer central nervous system (CNS) side effects.^{[1][3]} Upon tissue injury or inflammation, Nav1.8 channels are activated, leading to the transmission of pain signals from the periphery to the spinal cord and brain. Selective inhibition of Nav1.8 can dampen this signaling, thereby producing an analgesic effect.^[4]

Signaling Pathway Diagram



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